molecular formula C20H20F2N2O3 B12942391 N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide

N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide

Cat. No.: B12942391
M. Wt: 374.4 g/mol
InChI Key: NIXKMHNBTCQCFW-HZSPNIEDSA-N
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Description

N-(2-((1S,2S,4S)-Bicyclo[221]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide is a complex organic compound characterized by its unique bicyclic structure and isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the bicyclo[2.2.1]hept-5-en-2-yl precursor, which is then reacted with ethyl isoxazole-3-carboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide: This compound is unique due to its specific bicyclic structure and isoxazole ring.

    Other Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

    Bicyclo[2.2.1]heptane Derivatives: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic structure with an isoxazole ring, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H20F2N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-5-[(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20F2N2O3/c21-15-3-4-19(17(22)9-15)26-11-16-10-18(24-27-16)20(25)23-6-5-14-8-12-1-2-13(14)7-12/h1-4,9-10,12-14H,5-8,11H2,(H,23,25)/t12-,13+,14-/m1/s1

InChI Key

NIXKMHNBTCQCFW-HZSPNIEDSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C=C2)CCNC(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)F)F

Canonical SMILES

C1C2CC(C1C=C2)CCNC(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)F)F

Origin of Product

United States

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